molecular formula C22H16ClFN4O3 B11272399 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide

カタログ番号: B11272399
分子量: 438.8 g/mol
InChIキー: RMQXNSCNPPYCOC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide features a pyrido[3,2-d]pyrimidine core substituted with a 4-chlorobenzyl group at position 3 and an acetamide moiety linked to a 4-fluorophenyl group. This heterocyclic scaffold is structurally analogous to kinase inhibitors and other bioactive molecules, where the pyrido-pyrimidine system often serves as a pharmacophore for targeting ATP-binding domains. The 4-chlorobenzyl group enhances hydrophobic interactions, while the 4-fluorophenyl acetamide contributes to electronic modulation and solubility .

特性

分子式

C22H16ClFN4O3

分子量

438.8 g/mol

IUPAC名

2-[3-[(4-chlorophenyl)methyl]-2,4-dioxopyrido[3,2-d]pyrimidin-1-yl]-N-(4-fluorophenyl)acetamide

InChI

InChI=1S/C22H16ClFN4O3/c23-15-5-3-14(4-6-15)12-28-21(30)20-18(2-1-11-25-20)27(22(28)31)13-19(29)26-17-9-7-16(24)8-10-17/h1-11H,12-13H2,(H,26,29)

InChIキー

RMQXNSCNPPYCOC-UHFFFAOYSA-N

正規SMILES

C1=CC2=C(C(=O)N(C(=O)N2CC(=O)NC3=CC=C(C=C3)F)CC4=CC=C(C=C4)Cl)N=C1

製品の起源

United States

準備方法

2-(3-(4-クロロベンジル)-2,4-ジオキソ-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)-N-(4-フルオロフェニル)アセトアミドの合成は、入手容易な出発物質から開始し、複数のステップを伴います。合成経路には、一般的に以下のステップが含まれます。

この化合物の工業生産方法には、高い収率と純度を実現するために、温度、溶媒、触媒などの反応条件の最適化が含まれる場合があります。

作用機序

類似の化合物との比較

2-(3-(4-クロロベンジル)-2,4-ジオキソ-3,4-ジヒドロピリド[3,2-d]ピリミジン-1(2H)-イル)-N-(4-フルオロフェニル)アセトアミドは、以下のような他の類似の化合物と比較できます。

類似化合物との比較

Comparative Analysis with Structural Analogues

Structural and Substituent Variations

The table below summarizes key structural differences and similarities between the target compound and its analogues:

Compound Name Core Structure Substituents Physical Properties/Key Data
Target Compound Pyrido[3,2-d]pyrimidine 4-Chlorobenzyl; N-(4-fluorophenyl)acetamide Data not explicitly provided in evidence
2-[3-(4-Chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl]-N-(2,5-dimethoxyphenyl)acetamide Pyrido[3,2-d]pyrimidine 4-Chlorobenzyl; N-(2,5-dimethoxyphenyl)acetamide ChemSpider ID: 923192-85-2
Pyrazolo[3,4-d]pyrimidine derivative (Example 83, ) Pyrazolo[3,4-d]pyrimidine Fluorophenyl; chromen-4-one; isopropoxy group MP: 302–304°C; Mass: 571.198.8 (M⁺+1)
2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide Simple acetamide 4-Chlorophenyl; N-(3,4-difluorophenyl) MP: 394–396 K; Dihedral angle: 65.2°
Key Observations:
  • Pyrido-pyrimidines often exhibit planar aromatic systems conducive to π-π stacking, whereas pyrazolo-pyrimidines may introduce steric hindrance .
  • Substituent Effects :
    • The 4-fluorophenyl group in the target compound vs. the 2,5-dimethoxyphenyl group in : Methoxy groups increase electron density and may enhance solubility but reduce lipophilicity compared to fluorine.
    • The 3,4-difluorophenyl group in vs. the 4-fluorophenyl group in the target: Additional fluorine atoms could lower pKa and improve metabolic stability but may alter crystal packing .
    • The chromen-4-one moiety in introduces a fused ring system, likely affecting bioavailability and target selectivity .

Physicochemical and Crystallographic Comparisons

  • The simpler acetamide in melts at 394–396 K (~121–123°C), indicating less thermal stability .
  • Crystal Packing : In , the dihedral angle of 65.2° between aromatic rings and N–H⋯O hydrogen bonding contribute to a stable crystal lattice. The target compound’s 4-fluorophenyl group may adopt a similar dihedral angle, influencing solubility and formulation stability .

Implications for Pharmacological Activity

  • Kinase Inhibition Potential: The pyrido-pyrimidine core is analogous to known kinase inhibitors (e.g., PI3K/mTOR inhibitors), where substituents like 4-chlorobenzyl and fluorophenyl groups optimize binding affinity and selectivity .

生物活性

The compound 2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamide is a member of the pyrido[3,2-d]pyrimidine derivatives, which are known for their diverse biological activities. This article examines its biological activity, focusing on its potential pharmaceutical applications, including antimicrobial and anticancer properties.

Chemical Structure and Properties

The molecular formula of the compound is C22H18ClN5O3C_{22}H_{18}ClN_{5}O_{3}, with a molecular weight of approximately 450.9 g/mol. The structure features a pyrido[3,2-d]pyrimidine core, which contributes to its biological activity. The presence of functional groups like the 4-chlorobenzyl moiety and N-(4-fluorophenyl) acetamide enhances both solubility and reactivity, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. The mechanism of action likely involves inhibition of key enzymes or receptors essential for microbial growth and survival. For instance, compounds with similar structures have shown effectiveness as inhibitors of acetylcholinesterase (AChE), which is critical in neurotransmission and has implications in treating neurodegenerative diseases .

Compound Target IC50 (µM) Activity
2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorophenyl)acetamideAChETBDAntimicrobial
6-phenylpyrimidine-4-carboxamideAChE90.1High Selectivity

Anticancer Activity

Research indicates that the compound may also possess anticancer properties. Its structure allows for interactions with various biological targets involved in cancer cell proliferation. Studies have shown that derivatives of pyrido[3,2-d]pyrimidines can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Case Studies

  • Study on AChE Inhibition : A study found that similar compounds demonstrated significant inhibition of AChE with an IC50 value of 90 µM, suggesting potential in treating conditions like Alzheimer's disease .
  • Antitumor Activity : Another investigation reported that pyrido[3,2-d]pyrimidine derivatives exhibited antiproliferative effects on various cancer cell lines, indicating their potential as chemotherapeutic agents .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of the compound typically involves multi-step organic reactions requiring precise control over reaction conditions to optimize yield and selectivity. The structure-activity relationship studies highlight the importance of specific functional groups in enhancing biological activity.

Synthetic Pathway Overview

  • Step 1 : Formation of the pyrido[3,2-d]pyrimidine core.
  • Step 2 : Introduction of the chlorobenzyl group.
  • Step 3 : Acetylation to form the acetamide moiety.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。